1,1,1,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethane is a fluorinated ether compound with the molecular formula C4H2F8O . This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications. It is characterized by its high stability and low reactivity, which are typical of fluorinated compounds.
Vorbereitungsmethoden
The synthesis of 1,1,1,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethane involves several steps, typically starting with the fluorination of ethane derivatives. One common method includes the reaction of tetrafluoroethylene with a suitable fluorinating agent under controlled conditions . Industrial production often involves the use of specialized equipment to handle the highly reactive fluorine gas and to ensure the purity of the final product.
Analyse Chemischer Reaktionen
1,1,1,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various fluorinated products.
Reduction: Reduction reactions are less common due to the stability of the fluorinated ether bond.
Substitution: It can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,1,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethane has several applications in scientific research:
Biology: Its low reactivity makes it suitable for use in biological studies where minimal interference with biological processes is required.
Wirkmechanismus
The mechanism of action of 1,1,1,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethane involves its interaction with various molecular targets. Its high electronegativity and stability allow it to form strong interactions with other molecules, influencing their reactivity and stability. The specific pathways involved depend on the application and the environment in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1,1,1,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethane can be compared with other fluorinated ethers, such as:
1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)ethane: Similar in structure but with different fluorination patterns, leading to variations in reactivity and applications.
1,1,2,2-Tetrafluoroethanesulfonic acid: Another fluorinated compound with distinct chemical properties and uses.
The uniqueness of this compound lies in its specific fluorination pattern, which imparts unique stability and reactivity characteristics, making it valuable for specialized applications.
Eigenschaften
CAS-Nummer |
51410-38-9 |
---|---|
Molekularformel |
C4H2F8O |
Molekulargewicht |
218.04 g/mol |
IUPAC-Name |
1,1,1,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethane |
InChI |
InChI=1S/C4H2F8O/c5-1(6)4(11,12)13-2(7)3(8,9)10/h1-2H |
InChI-Schlüssel |
MZCHBFQEZMHILC-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(F)(F)F)(OC(C(F)F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.